molecular formula C10H8BrN7O B13474803 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Katalognummer: B13474803
Molekulargewicht: 322.12 g/mol
InChI-Schlüssel: VQVQFCVRAXLGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a pyrimidine ring, which is further connected to a purine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxypyrimidine to obtain 5-bromo-4-methoxypyrimidine. This intermediate is then subjected to a nucleophilic substitution reaction with 6-chloropurine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is unique due to its combined structural features of both pyrimidine and purine rings. This duality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research .

Eigenschaften

Molekularformel

C10H8BrN7O

Molekulargewicht

322.12 g/mol

IUPAC-Name

9-(5-bromo-4-methoxypyrimidin-2-yl)purin-6-amine

InChI

InChI=1S/C10H8BrN7O/c1-19-9-5(11)2-13-10(17-9)18-4-16-6-7(12)14-3-15-8(6)18/h2-4H,1H3,(H2,12,14,15)

InChI-Schlüssel

VQVQFCVRAXLGGQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1Br)N2C=NC3=C(N=CN=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.